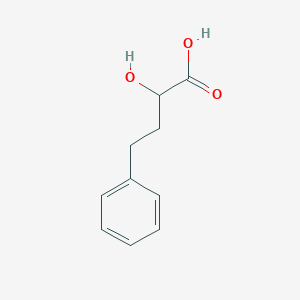

2-Hydroxy-4-phenylbutanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4263-93-8 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4263-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-phenylbutanoic acid is a carboxylic acid that plays a significant role in medicinal chemistry and drug development. It is recognized as a key chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2][3] Furthermore, its parent compound, 4-phenylbutyric acid, is a known histone deacetylase (HDAC) inhibitor, suggesting potential therapeutic applications for its derivatives in oncology and other areas.[4][5][6] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological pathway associated with its broader class of compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in biological and chemical systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [7][8] |

| Synonyms | (R)-HPBA, (αR)-Hydroxy-benzenebutanoic Acid | [8] |

| Chemical Formula | C₁₀H₁₂O₃ | [7][8] |

| Molecular Weight | 180.20 g/mol | [7][8] |

| Melting Point | 114-117 °C | [9][10][11] |

| Boiling Point (Predicted) | 356.9 °C at 760 mmHg | [3][11][12] |

| pKa (Predicted) | 3.79 ± 0.10 | [11] |

| logP (Predicted) | 1.06 - 1.3 | [3][7][8] |

| Appearance | Off-white solid | [11] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following sections detail the methodologies for measuring key parameters of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and identity.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[5][13][14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[6][13][15]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[5][6][13]

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[6][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Sample Preparation: A small volume of this compound is placed in a small test tube or fusion tube.[16][17]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.[16][17]

-

Heating: The sample is heated in a controlled manner, often using a Thiele tube or a similar apparatus containing a heating oil.[17]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[17]

pKa Determination

The pKa value is a measure of the acidity of a compound.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[1]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[1]

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[1]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[1]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water, are mutually saturated by shaking them together and allowing the phases to separate.[1]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases until equilibrium is reached.[1]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Pathway Visualization

As a derivative of 4-phenylbutyric acid, a known histone deacetylase (HDAC) inhibitor, this compound is relevant to the biological pathway of chromatin remodeling. The following diagram illustrates the general mechanism of HDAC inhibition.

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

This diagram illustrates how HDAC inhibitors block the deacetylation of histones, leading to an accumulation of acetylated histones. This, in turn, promotes a more open chromatin structure, facilitating gene expression that may have been silenced. This mechanism is crucial for the anti-cancer and other therapeutic effects of HDAC inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.plos.org [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 4263-93-8 | EAA26393 [biosynth.com]

- 8. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gsartor.org [gsartor.org]

- 10. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 11. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-Hydroxy-4-phenylbutyric Acid: A Comprehensive Technical Guide for its Role as a Chiral Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and its ethyl ester counterpart, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), stand as critical chiral building blocks within the pharmaceutical landscape.[1] Their paramount importance lies in their function as key precursors for the synthesis of a wide array of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These therapeutic agents, which include prominent drugs such as enalapril, lisinopril, and benazepril, are cornerstones in the management of hypertension and congestive heart failure.[3][4] The therapeutic efficacy of these ACE inhibitors is intrinsically linked to the precise stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-HPBA.[1]

This guide offers a detailed exploration of the physicochemical properties, synthesis methodologies, and applications of (R)-HPBA, presenting quantitative data in structured tables and outlining detailed experimental protocols for its preparation.

Physicochemical Properties

(R)-2-Hydroxy-4-phenylbutyric acid is a white crystalline solid.[1] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [5] |

| CAS Number | 29678-81-7 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][5] |

| Molecular Weight | 180.20 g/mol | [1][5] |

| Melting Point | 114-117 °C | [1][6][7] |

| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) | [1][6] |

| Boiling Point | 356.9 °C at 760 mmHg | [1] |

| Density | 1.219 g/cm³ | [1] |

Synthesis Methodologies: A Comparative Overview

The synthesis of enantiomerically pure (R)-HPBA is a subject of significant research, with various strategies developed to achieve high yields and stereoselectivity. These methods can be broadly categorized into chemical synthesis, enzymatic resolution, and asymmetric biocatalysis.

1. Chemical Synthesis

Traditional chemical synthesis routes for (R)-HPBA often involve multi-step processes. One documented method involves the Friedel-Crafts reaction of (R)-acetoxysuccinic anhydride with benzene, followed by reduction and hydrolysis to yield (R)-HPBA.[8]

2. Chemo-enzymatic Synthesis

Chemo-enzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions. A notable approach involves the enzymatic resolution of a racemic mixture. For instance, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone can be subjected to hydrolysis by a lactonase, followed by a chemical hydrogenation step over a Palladium/Carbon catalyst to yield optically pure (R)-2-hydroxy-4-phenylbutyric acid.[9][10] Another innovative chemo-enzymatic route employs a two-enzyme system of lipase and mandelate racemase for the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid, which is then hydrogenated to the final product.[11]

3. Asymmetric Biocatalysis

Asymmetric biocatalysis, particularly the reduction of the prochiral precursor 2-oxo-4-phenylbutyric acid (OPBA) or its ethyl ester (OPBE), has gained significant traction due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[3][4] This approach utilizes various microorganisms or isolated enzymes, such as carbonyl reductases and dehydrogenases.[2][3] A critical aspect of these biocatalytic systems is the efficient regeneration of cofactors (e.g., NADH or NADPH), which is often achieved by coupling the primary reductase with a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[3][4]

Quantitative Data on Synthesis

The following tables summarize key quantitative data from various synthesis methodologies for (R)-HPBA and its ethyl ester.

Table 1: Biocatalytic Asymmetric Reduction of 2-oxo-4-phenylbutyrate (OPBE/OPBA)

| Biocatalyst System | Substrate | Substrate Conc. (mM) | Product Conc. (mM) | Conversion Rate (%) | Enantiomeric Excess (ee%) | Reference(s) |

| E. coli co-expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | OPBE | 30 | - | 98.3 | 99.9 | [3][12] |

| E. coli co-expressing CpCR and GDH (with substrate feeding) | OPBE | 920 | 912 | ~99 | - | [12] |

| E. coli co-expressing mutant D-Lactate Dehydrogenase and Formate Dehydrogenase | OPBA | 73.4 | 71.8 | 97.8 | >99 | [4][13] |

| Candida krusei SW2026 | OPBE | ~12 (2.5 g/L) | - | 95.1 | 99.7 | [14] |

Table 2: Chemo-enzymatic Synthesis

| Method | Key Enzyme(s) | Substrate | Product | Enantiomeric Excess (ee%) | Reference(s) |

| Lactonase-mediated hydrolysis and hydrogenation | Fusarium lactonase | cis-/trans-4-phenyl 2-hydroxyl-4-butyrolactones | (R)-2-hydroxy-4-phenylbutyric acid | 98 | [9] |

| Deracemization | Lipase and Mandelate Racemase | (±)-2-hydroxy-4-phenylbut-3-enoic acid | (R)-2-hydroxy-4-phenylbutanoic acid | >99 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Reduction of OPBA using a Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System [4][13]

This protocol describes the whole-cell biocatalytic production of (R)-HPBA from OPBA.

-

Biocatalyst Preparation: Recombinant Escherichia coli cells co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH) are cultured and harvested. The dry cell weight (DCW) is determined.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a phosphate buffer (200 mM, pH 6.5).

-

Reaction Initiation: The reaction is initiated by adding the whole-cell biocatalyst (e.g., 6 g DCW/L), 2-oxo-4-phenylbutyric acid (OPBA) as the substrate, and sodium formate as the co-substrate for cofactor regeneration.

-

Reaction Conditions: The reaction is conducted at 37°C with agitation.

-

Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals. The concentrations of OPBA and (R)-HPBA are determined by High-Performance Liquid Chromatography (HPLC). The enantiomeric excess of the product is also determined using chiral HPLC analysis.

-

Product Isolation: Upon completion of the reaction, the cells are removed by centrifugation. The supernatant containing the product can be further purified.

Protocol 2: Chemical Synthesis of (R)-HPBA via Friedel-Crafts Reaction and Hydrogenation [8]

This protocol outlines a chemical synthesis route starting from (R)-acetoxysuccinic anhydride.

-

Friedel-Crafts Acylation: (R)-acetoxysuccinic anhydride and benzene are dissolved in a suitable solvent like methylene chloride and cooled. Anhydrous aluminum chloride is added portion-wise while maintaining a low temperature (e.g., -16°C). The reaction mixture is stirred for several hours. The reaction is then quenched by the addition of hydrochloric acid.

-

Extraction: The organic layer is separated, washed, and the solvent is evaporated to yield crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid.

-

Catalytic Hydrogenation: The crude product from the previous step is dissolved in acetic acid, and a 5% palladium on carbon catalyst is added. The mixture is stirred under a hydrogen atmosphere at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours).

-

Hydrolysis: After filtering off the catalyst and removing the solvent, the resulting (R)-2-acetoxy-4-phenylbutyric acid is hydrolyzed by refluxing with 1-N hydrochloric acid for a few hours.

-

Purification: The product, (R)-2-hydroxy-4-phenylbutyric acid, is isolated by cooling the solution to induce crystallization, followed by filtration and drying. The optical purity can be confirmed to be 100% ee.[8]

Protocol 3: Esterification of (R)-2-Hydroxy-4-phenylbutyric acid to Ethyl (R)-2-hydroxy-4-phenylbutyrate [15]

This protocol describes the conversion of the carboxylic acid to its ethyl ester.

-

Reaction Setup: (R)-2-hydroxy-4-phenylbutyric acid is added to a flask with an excess of absolute ethanol.

-

Catalysis: Concentrated sulfuric acid is slowly added to the mixture with stirring.

-

Reaction Conditions: The mixture is heated to approximately 70°C and maintained at this temperature with continuous stirring. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically around 2 hours), the mixture is cooled to 0°C. Sodium bicarbonate is added to neutralize the sulfuric acid.

-

Extraction and Purification: The insoluble salts are removed by filtration. The filtrate is concentrated to remove excess ethanol. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the final product, ethyl (R)-2-hydroxy-4-phenylbutyrate.

Visualizations

The following diagrams illustrate key pathways and workflows related to (R)-2-Hydroxy-4-phenylbutyric acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]

- 5. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]

- 7. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]

- 8. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]

- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 10. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]

Biological Activity of 2-Hydroxy-4-Phenylbutanoic Acid Enantiomers: A Technical Overview for Researchers

Introduction

(R)-2-Hydroxy-4-Phenylbutanoic Acid: A Cornerstone in Cardiovascular Drug Synthesis

The primary biological significance of (R)-2-hydroxy-4-phenylbutanoic acid, also known as (R)-HPBA, lies in its role as a crucial chiral intermediate in the synthesis of a class of drugs known as ACE inhibitors. These drugs are widely prescribed for the management of hypertension and congestive heart failure. The (R)-enantiomer's specific stereochemistry is essential for the efficacy of the final drug molecule, which is designed to fit into the active site of the angiotensin-converting enzyme.

While (R)-HPBA itself is not an active ACE inhibitor, its structural motif is incorporated into more complex molecules that exhibit potent inhibitory activity. The synthesis of these inhibitors often involves the chemical modification of the hydroxyl and carboxylic acid functional groups of (R)-HPBA.

(S)-2-Hydroxy-4-Phenylbutanoic Acid: An Understudied Enantiomer

In contrast to its (R)-counterpart, the biological activities of (S)-2-hydroxy-4-phenylbutanoic acid have been significantly less explored. Some sources suggest that this enantiomer has been investigated for potential anti-inflammatory and neuroprotective properties, however, quantitative data and detailed studies to support these claims are not prevalent in publicly accessible scientific literature.[1] The lack of extensive research into the (S)-enantiomer's pharmacological profile presents a potential area for future investigation.

Quantitative Data on Biological Activity

A thorough review of the existing scientific literature reveals a significant gap in the direct comparative quantitative data for the biological activities of the (R)- and (S)-enantiomers of 2-hydroxy-4-phenylbutanoic acid. Specifically, there is a lack of publicly available data such as IC50 or EC50 values that would allow for a direct comparison of their potency in any given biological assay, including ACE inhibition. The overwhelming focus of research has been on the synthetic utility of the (R)-enantiomer.

To facilitate future comparative studies, a generalized experimental protocol for determining ACE inhibitory activity is provided in the following section. This protocol can be adapted to evaluate and compare the potential ACE inhibitory effects of both enantiomers.

Experimental Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This section details a representative experimental protocol for assessing the in vitro ACE inhibitory activity of chemical compounds. This methodology can be employed to directly compare the biological effects of the (R)- and (S)-enantiomers of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against angiotensin-converting enzyme.

Principle: The assay is based on the cleavage of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically after extraction. A decrease in the amount of hippuric acid formed in the presence of a test compound indicates ACE inhibition.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

N-Hippuryl-His-Leu (HHL)

-

Test compounds: (R)- and (S)-2-hydroxy-4-phenylbutanoic acid

-

Positive control: Captopril

-

Borate buffer (pH 8.3)

-

1.0 M NaCl

-

1.0 N HCl

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer containing NaCl.

-

Prepare stock solutions of the test compounds ((R)- and (S)-enantiomers) and the positive control (Captopril) in a suitable solvent (e.g., deionized water or DMSO). Prepare a series of dilutions from these stock solutions.

-

-

Assay Protocol:

-

In a series of microcentrifuge tubes, add the following in order:

-

Borate buffer

-

Test compound solution (or positive control/vehicle control)

-

ACE solution

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1.0 N HCl.

-

Extract the hippuric acid formed by adding ethyl acetate and vortexing.

-

Centrifuge the tubes to separate the organic and aqueous layers.

-

Carefully transfer a known volume of the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in deionized water.

-

-

Quantification:

-

Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of ACE activity, from the dose-response curve.

-

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in the study of these enantiomers, the following diagrams, created using the DOT language, illustrate a conceptual experimental workflow and the logical relationship of the (R)-enantiomer to its application.

Figure 1. Conceptual workflow for the comparative evaluation of this compound enantiomers.

Figure 2. Logical pathway from the (R)-enantiomer to its primary pharmacological application.

The biological activity of the enantiomers of this compound presents a study in contrasts. The (R)-enantiomer is a well-established and critical component in the synthesis of life-saving ACE inhibitors, with its stereochemistry being paramount to the therapeutic efficacy of these drugs. Conversely, the (S)-enantiomer remains largely uncharacterized in terms of its biological effects, representing an untapped area for pharmacological research. The lack of direct comparative studies and quantitative data on the biological activities of these two enantiomers underscores a significant knowledge gap. Future research employing standardized assays, such as the ACE inhibition protocol detailed herein, is necessary to fully elucidate the pharmacological profile of both the (R)- and (S)-enantiomers and to potentially uncover new therapeutic applications for the understudied (S)-form.

References

An In-depth Technical Guide to 2-Hydroxy-4-phenylbutanoic Acid: Structure, Analysis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbutanoic acid, a significant chiral building block in the pharmaceutical industry. The document details its structural formula, physicochemical properties, and in-depth spectroscopic analysis. Furthermore, it outlines a key synthetic protocol and discusses its critical role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Compound Identification and Structural Formula

This compound is a carboxylic acid featuring a hydroxyl group at the alpha-position and a phenyl group at the 4-position. The presence of a chiral center at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. The (R)-enantiomer is of particular importance in pharmaceutical synthesis.[1]

Structural Formula:

-

2D Structure: C₆H₅CH₂CH₂CH(OH)COOH

-

SMILES: C1=CC=C(C=C1)CC--INVALID-LINK--O ((R)-enantiomer)[2]

-

InChI: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 ((R)-enantiomer)

The following table summarizes the key identifiers for the (R)- and (S)-enantiomers.

| Identifier | (R)-2-Hydroxy-4-phenylbutanoic acid | (S)-2-Hydroxy-4-phenylbutanoic acid |

| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid[2] | (2S)-2-hydroxy-4-phenylbutanoic acid[3] |

| CAS Number | 29678-81-7 | 115016-95-0[3] |

| Molecular Formula | C₁₀H₁₂O₃[2] | C₁₀H₁₂O₃[3] |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol [3] |

| Synonyms | (R)-HPBA, (R)-(-)-2-Hydroxy-4-phenylbutyric acid[2] | L-4-Phenyl-α-hydroxybutyric acid[4] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, purification, and application in synthesis.

| Property | Value | Reference |

| Melting Point | 114-117 °C (for (R)-enantiomer) | |

| Boiling Point | 356.9 °C at 760 mmHg | [5] |

| Density | 1.219 g/cm³ | [5] |

| Optical Activity ([α]20/D) | -9.5° (c = 2.8 in ethanol, for (R)-enantiomer) | |

| LogP | 1.06470 | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton adjacent to the hydroxyl and carboxyl groups (triplet or doublet of doublets, ~4.2 ppm), the methylene protons of the ethyl chain (multiplets, ~1.8-2.2 ppm and ~2.6-2.8 ppm), and the acidic proton of the carboxylic acid (broad singlet, variable).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon (~175-180 ppm), the aromatic carbons (~126-141 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the two methylene carbons in the aliphatic chain (~30-40 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

-

O-H stretch (hydroxyl and carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O stretch (hydroxyl and carboxylic acid): Bands in the 1050-1250 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would include the loss of a water molecule ([M-18]⁺), the loss of the carboxyl group ([M-45]⁺), and cleavage of the C-C bonds in the aliphatic chain.[6]

Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid

A highly effective and stereoselective method for the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid is the enzymatic asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).[1]

Caption: Enzymatic synthesis of (R)-HPBA from OPBA.

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol describes the synthesis of (R)-HPBA using a whole-cell biocatalyst co-expressing a dehydrogenase and an enzyme for cofactor regeneration.[7]

-

Biocatalyst Preparation: Recombinant E. coli cells co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and formate dehydrogenase (FDH) are cultured and harvested by centrifugation. The cell pellet is washed with a phosphate buffer (e.g., 200 mM, pH 6.5).

-

Reaction Setup: A reaction mixture is prepared in a phosphate buffer (200 mM, pH 6.5) containing:

-

2-oxo-4-phenylbutyric acid (OPBA) as the substrate.

-

The prepared whole-cell biocatalyst.

-

Sodium formate as the co-substrate for cofactor regeneration.

-

-

Biotransformation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with agitation. The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of OPBA and the enantiomeric excess of the (R)-HPBA product.

-

Product Isolation and Purification: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then acidified, and the product, (R)-2-hydroxy-4-phenylbutanoic acid, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Applications in Drug Development

(R)-2-Hydroxy-4-phenylbutanoic acid is a key chiral intermediate in the synthesis of several ACE inhibitors, which are widely used for the treatment of hypertension and congestive heart failure.[1][7] These drugs, including benazepril, enalapril, and lisinopril, function by inhibiting the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The high stereochemical purity of (R)-HPBA is crucial for the efficacy and safety of the final drug product.[1]

Caption: Role of (R)-HPBA in the synthesis of ACE inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anexib.com [anexib.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journals.plos.org [journals.plos.org]

The Pivotal Role of (R)-2-hydroxy-4-phenylbutyric Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutyric acid and its ethyl ester derivative, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), stand as critical chiral building blocks in the pharmaceutical industry. Their primary significance lies in their role as key precursors for the synthesis of a multitude of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs, including the widely prescribed medications benazepril, lisinopril, and enalapril, are fundamental in the management of hypertension and congestive heart failure. The therapeutic efficacy of these ACE inhibitors is intrinsically linked to the specific stereochemistry of the (S)-homophenylalanine moiety, which is derived from (R)-2-hydroxy-4-phenylbutyric acid. This guide provides an in-depth overview of the synthesis methodologies for these ACE inhibitors, emphasizing the integral role of this chiral precursor, and presents quantitative data and detailed experimental protocols.

Synthesis Methodologies: A Comparative Overview

The production of enantiomerically pure (R)-2-hydroxy-4-phenylbutyric acid is paramount for the synthesis of effective ACE inhibitors. Both enzymatic and chemical methods are employed to achieve the desired high optical purity.

Enzymatic Synthesis of (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE)

A highly effective and increasingly popular method for producing (R)-HPBE is the asymmetric bioreduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). This approach leverages the high stereoselectivity of enzymes, such as carbonyl reductases, to produce the desired (R)-enantiomer with exceptional purity.[1][2][3] To enhance the economic viability of this process, a cofactor regeneration system, often employing a second enzyme like glucose dehydrogenase (GDH), is typically coupled with the primary reduction reaction.[1][2][3]

Table 1: Quantitative Data for Enzymatic Synthesis of (R)-HPBE

| Parameter | Value | Reference |

| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | [1][2] |

| Enzyme System | Carbonyl reductase (CpCR) and Glucose dehydrogenase (GDH) | [1][2] |

| Conversion Rate | 98.3% | [1][2] |

| Enantiomeric Excess (ee) | 99.9% | [1][2] |

| Final Product Concentration | 912 mM | [1][2] |

Chemical Synthesis of ACE Inhibitors

The optically pure (R)-2-hydroxy-4-phenylbutyric acid or its ethyl ester serves as a versatile starting material for the chemical synthesis of various ACE inhibitors. The hydroxyl group is typically activated, for example, by conversion to a triflate or sulfonate, to facilitate nucleophilic substitution with the respective amine-containing backbone of the target ACE inhibitor.

Synthesis of Benazepril

The synthesis of benazepril involves the condensation of an activated derivative of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester.

Experimental Protocol: Synthesis of Benazepril Hydrochloride

-

Activation of (R)-2-hydroxy-4-phenylbutyrate ethyl ester: (R)-2-hydroxy-4-phenylbutyric acid ethyl ester is reacted with trifluoromethanesulfonic anhydride in dichloromethane to yield the corresponding triflate.[4]

-

Condensation: The resulting triflate is then condensed with (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one in the presence of N-methylmorpholine.[4] This reaction leads to the formation of benazepril t-butyl ester.

-

Hydrolysis: The t-butyl ester is hydrolyzed to yield benazepril.

-

Salt Formation and Purification: The crude benazepril is dissolved in a suitable solvent like ethyl acetate and treated with HCl gas to form benazepril hydrochloride.[4] The product can be purified by recrystallization from a solvent mixture such as 3-pentanone/methanol (10:1) or by refluxing in ethyl acetate to achieve a high diastereomeric ratio (SS:SR > 99.5:0.5).[1]

Table 2: Quantitative Data for Benazepril Synthesis

| Step | Product | Diastereomeric Ratio (SS:SR) | Melting Point (°C) | Reference |

| Condensation | Benazepril t-butyl ester | 96:4 | - | [4] |

| Initial Crystallization | Benazepril hydrochloride | 95:5 | - | [1] |

| Recrystallization | Benazepril hydrochloride | >99.7:0.3 | 181-190 | [1] |

Synthesis of Lisinopril

The synthesis of lisinopril also utilizes (R)-2-hydroxy-4-phenylbutyrate as a key chiral precursor. The synthesis involves the reaction of a sulfonate derivative of (R)-2-hydroxy-4-phenylbutyrate with a protected lysine derivative.[5]

Experimental Protocol: Synthesis of Lisinopril Intermediate

-

Sulfonate Formation: (R)-2-hydroxy-4-phenylbutyrate is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in an organic solvent in the presence of a base to form the corresponding sulfonate.[5]

-

Nucleophilic Substitution: The sulfonate solution is then reacted with a salt of trifluoroacetyllysine to yield N2-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine.[5]

-

Deprotection: The trifluoroacetyl and ester protecting groups are subsequently removed by hydrolysis to give lisinopril.

Table 3: Reaction Conditions for Lisinopril Intermediate Synthesis

| Parameter | Condition | Reference |

| Sulfonylation Temperature | -5 to 15 °C | [4] |

| Sulfonylation Reaction Time | 2-10 hours | [4] |

| Nucleophilic Substitution Temperature | 10-80 °C | [4] |

| Nucleophilic Substitution Reaction Time | 1-12 hours | [4] |

Synthesis of Enalapril

The synthesis of enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline.[6] (R)-2-hydroxy-4-phenylbutyric acid serves as a precursor for the synthesis of L-homophenylalanine, which can also be used as a starting material for enalapril synthesis. A more direct route starts from ethyl 2-oxo-4-phenylbutyrate, which can be produced from benzaldehyde and pyruvic acid.[7] The asymmetric reduction of this ketoester to (R)-2-hydroxy-4-phenylbutyrate is a key step in ensuring the correct stereochemistry in related ACE inhibitors.

Experimental Protocol: Synthesis of Enalapril

-

Reductive Amination: A mixture of ethyl 2-oxo-4-phenylbutyrate and L-alanyl-L-proline is subjected to reductive amination. This is typically carried out using hydrogen gas and a catalyst, such as Raney nickel or a palladium-based catalyst.[6]

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting residue is then purified, which may involve pH adjustment, extraction with an organic solvent, and crystallization to yield enalapril.[6]

Table 4: Quantitative Data for Enalapril Synthesis

| Parameter | Value | Reference |

| Yield | 30-70% | [6] |

| Purity (by TLC) | ≥ 98.0% | [6] |

Conclusion

(R)-2-hydroxy-4-phenylbutyric acid is an indispensable chiral precursor in the synthesis of several key ACE inhibitors. The development of efficient enzymatic methods for its production has significantly improved the overall efficiency and stereoselectivity of the manufacturing processes for these life-saving drugs. The chemical transformations that follow, primarily involving the activation of the hydroxyl group and subsequent nucleophilic substitution, are well-established and allow for the construction of the complex molecular architectures of benazepril, lisinopril, and related compounds. The detailed protocols and quantitative data presented in this guide underscore the importance of precise control over reaction conditions to achieve high yields and purities, which are critical for the development of safe and effective pharmaceutical agents.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106699592A - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CN105777546A - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]

- 6. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2-Hydroxy-4-Phenylbutanoic Acid: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point and solubility, of 2-hydroxy-4-phenylbutanoic acid. It also details experimental protocols for determining these properties and outlines key synthesis pathways for this important chiral precursor.

Physicochemical Properties of this compound

This compound, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1][2] The stereochemical purity of this compound is vital for the efficacy of the final pharmaceutical product.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (R)-2-hydroxy-4-phenylbutanoic acid.

| Property | Value | References |

| Melting Point | 114-117 °C | [3] |

| Solubility | ||

| Methanol | Soluble | [3] |

| Ethanol | Moderately Soluble | [4] |

| Acetone | Moderately Soluble | [4] |

| Water | Poorly Soluble | [4] |

| Molecular Weight | 180.20 g/mol | [5] |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Optical Activity | [α]20/D −9.5° (c = 2.8 in ethanol) |

Synthesis of (R)-2-Hydroxy-4-Phenylbutanoic Acid

The enantiomerically pure (R)-form of this compound is of significant interest. Both enzymatic and chemical synthesis routes have been developed.

Enzymatic Synthesis Pathway

A prominent method for producing (R)-2-hydroxy-4-phenylbutanoic acid is through the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).[1][2] This biocatalytic approach often utilizes dehydrogenases or reductases, which exhibit high enantioselectivity.[1] To make the process economically viable, a cofactor regeneration system, such as a coupled-enzyme system, is typically employed.[1]

Chemical Synthesis Pathway

A chemical synthesis route for optically active 2-hydroxy-4-phenylbutyric acid has also been developed, which can be an alternative to enzymatic methods.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the melting point and solubility of this compound.

Determination of Melting Point

The melting point of an organic compound can be determined using a capillary tube method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Solubility Testing:

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the solvent (e.g., water, methanol, ethanol, acetone) is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period. The degree to which the solid dissolves is observed and recorded as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as g/100 mL or mol/L.

References

(S)-2-Hydroxy-4-phenylbutyric Acid: A Technical Guide to its Therapeutic Potential and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxy-4-phenylbutyric acid is a chiral building block with significant applications in pharmaceutical synthesis. While direct therapeutic applications of the (S)-enantiomer are an area of emerging research, its structural motif is integral to the development of several classes of therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of (S)-2-Hydroxy-4-phenylbutyric acid, focusing on its established role as a precursor in drug synthesis and its putative, though less documented, intrinsic therapeutic potential. This document details the physicochemical properties, synthesis methodologies, and potential pharmacological pathways, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a resource for researchers in drug discovery and development.

Introduction

(S)-2-Hydroxy-4-phenylbutyric acid, a derivative of butyric acid, has garnered attention in the pharmaceutical industry primarily due to its stereospecific structure. This chirality is crucial in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect. While its enantiomer, (R)-2-hydroxy-4-phenylbutyric acid, is a well-established precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, the (S)-form is also explored for its potential biological activities. Some evidence suggests potential anti-inflammatory and neuroprotective properties for (S)-2-Hydroxy-4-phenylbutyric acid, positioning it as a molecule of interest for the development of treatments for neurological disorders[1]. This guide will explore both the established synthetic utility and the prospective therapeutic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Hydroxy-4-phenylbutyric acid is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-Hydroxy-4-phenylbutyric Acid

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-hydroxy-4-phenylbutanoic acid | [2] |

| CAS Number | 115016-95-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 115 - 119 °C | [1] |

| Optical Rotation | [α]20/D = +7° to +10° (c=1 in EtOH) | [1] |

Role in the Synthesis of Bioactive Molecules

The primary documented utility of the 2-hydroxy-4-phenylbutyric acid scaffold lies in the synthesis of ACE inhibitors. It is important to note that for the synthesis of widely used ACE inhibitors like Enalapril and Lisinopril, the (R)-enantiomer is the key precursor to obtain the desired (S)-homophenylalanine moiety in the final drug structure[3]. The synthesis processes, however, provide a valuable framework for understanding the chemical manipulations and potential of this class of molecules.

Synthesis of ACE Inhibitor Precursors

The asymmetric reduction of 2-oxo-4-phenylbutyrate (OPBE) or its esters is a critical step in producing the chiral alcohol precursor for ACE inhibitors. Biocatalytic methods are often employed to achieve high enantioselectivity.

Table 2: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE

| Biocatalyst System | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Reference(s) |

| Engineered E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | 30 mM OPBE | 98.3% | 99.9% | [4][5] |

| Engineered E. coli with Substrate Feeding Strategy | 920 mM OPBE | >99% (912 mM product) | Not Specified | [4] |

| E. coli expressing YiaE | 20 g/L OPB | >99% | >99% | [3] |

Experimental Protocol: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

This protocol is adapted from a method for the production of (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst.

Objective: To synthesize optically pure (R)-HPBA from OPBA using engineered E. coli cells co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase for cofactor regeneration[6].

Materials:

-

Engineered E. coli DF cells

-

2-oxo-4-phenylbutyric acid (OPBA)

-

Sodium formate

-

Phosphate buffer (200 mM, pH 6.5)

-

Bioconversion medium (200 mM phosphate buffer, pH 6.5)

-

HPLC system with a chiral column for analysis

Procedure:

-

Biocatalyst Preparation: Cultivate the engineered E. coli DF strain in an appropriate growth medium and harvest the cells by centrifugation.

-

Biotransformation Reaction:

-

Prepare a reaction mixture in the bioconversion medium containing 6 g DCW/L of E. coli DF cells.

-

Add the substrate, 73.4 mM OPBA, to the reaction mixture.

-

Incubate the reaction at 37°C with shaking.

-

-

Monitoring and Analysis:

-

Withdraw samples periodically and centrifuge to remove the cells.

-

Analyze the supernatant for the concentration of (R)-HPBA and any remaining OPBA using HPLC with a chiral column to determine the yield and enantiomeric excess.

-

-

Results: Under optimal conditions, 71.8 mM (R)-HPBA with an enantiomeric excess of >99% was obtained from 73.4 mM OPBA within 90 minutes[6].

Visualization of Synthetic Pathway

The following diagram illustrates a generalized chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates, which are key intermediates for ACE inhibitors.

Potential Therapeutic Applications of (S)-2-Hydroxy-4-phenylbutyric Acid

While specific preclinical and clinical data for (S)-2-Hydroxy-4-phenylbutyric acid are limited, it has been suggested to possess anti-inflammatory and neuroprotective properties[1]. These potential effects may be linked to mechanisms similar to those of the related and more extensively studied compound, 4-phenylbutyric acid (4-PBA). It is crucial to emphasize that the following discussion is based on the therapeutic actions of 4-PBA and serves as a hypothetical framework for the potential mechanisms of (S)-2-Hydroxy-4-phenylbutyric acid, which requires experimental validation.

Putative Anti-Inflammatory and Neuroprotective Mechanisms

The potential therapeutic effects of (S)-2-Hydroxy-4-phenylbutyric acid could be mediated through several signaling pathways. The diagram below conceptualizes these potential, yet unproven, mechanisms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

molecular weight and formula of 2-hydroxy-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbutanoic acid, a chiral molecule of significant interest in pharmaceutical development. The document details its chemical properties, enantioselective synthesis protocols, and its primary biological relevance as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical and Physical Properties

This compound is an aromatic alpha-hydroxy acid. Due to the chiral center at the second carbon, it exists as two distinct enantiomers: (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. The quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |

| Molecular Weight | 180.20 g/mol [2][3] |

| IUPAC Name (R-enantiomer) | (2R)-2-hydroxy-4-phenylbutanoic acid[3] |

| IUPAC Name (S-enantiomer) | (2S)-2-hydroxy-4-phenylbutanoic acid[2] |

| Common Synonyms | (R/S)-2-Hydroxy-4-phenylbutyric acid, alpha-Hydroxy-benzenebutanoic acid |

| CAS Number (R-enantiomer) | 29678-81-7[3] |

| CAS Number (S-enantiomer) | 115016-95-0[2] |

Experimental Protocols

The enantiomerically pure forms of this compound are critical for the synthesis of specific pharmaceuticals. Enzymatic synthesis is a preferred method for achieving high enantioselectivity.

Protocol: Enantioselective Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid

This protocol details the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), to (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) using a dehydrogenase enzyme.[4] This method is valued for its high stereoselectivity and operation under mild reaction conditions.[4]

1. Biocatalyst Preparation:

-

A recombinant E. coli strain co-expressing a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration is cultured.

-

Cells are harvested by centrifugation and washed with a buffer (e.g., 200 mM phosphate buffer, pH 6.5). The resulting cell paste (measured as dry cell weight, DCW) is used as the whole-cell biocatalyst.[5]

2. Reaction Mixture Setup:

-

In a temperature-controlled reactor, prepare a solution of 200 mM phosphate buffer (pH 6.5).

-

Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of approximately 75 mM.[5]

-

Add formate as the co-substrate for NADH regeneration.

-

Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g DCW/L).[5]

3. Biotransformation Conditions:

-

Maintain the reaction temperature at 37°C.[5]

-

Provide gentle agitation to ensure a homogenous suspension.

-

Monitor the reaction progress by periodically taking samples and analyzing the conversion of OPBA to (R)-HPBA and the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[5]

4. Product Isolation and Purification:

-

Upon completion (typically within 90-120 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration.[5]

-

Acidify the resulting supernatant to a pH of ~2.0 using an appropriate acid (e.g., 1N HCl).

-

Extract the (R)-HPBA from the aqueous solution using an organic solvent such as ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Biological Significance and Signaling Pathway

(R)-2-hydroxy-4-phenylbutanoic acid is a crucial chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][5] ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.[4][5][6] They act by inhibiting the ACE enzyme, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The diagram below illustrates the logical workflow from the synthesis of this key intermediate to its ultimate therapeutic action.

Caption: Synthesis workflow and mechanism of action for ACE inhibitors derived from this compound.

In addition to its role in cardiovascular drug synthesis, the (S)-enantiomer has been investigated for potential anti-inflammatory and neuroprotective properties, suggesting its utility as a modulator of neurotransmitter systems.[7] Furthermore, the related compound phenylbutyrate is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism relevant to cancer therapy and the treatment of genetic metabolic disorders.[8]

References

- 1. This compound | 4263-93-8 | EAA26393 [biosynth.com]

- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of 3-amino-2-hydroxy-4-phenylbutanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various biologically active compounds. Its structural features, particularly its stereochemistry, are pivotal to its function in peptidomimetics and other pharmacologically relevant molecules. This technical guide provides a preliminary investigation into the synthesis, chemical properties, and known biological activities of AHPA, with a focus on its role as an enkephalinase inhibitor, a component of HIV protease inhibitors, and its potential neuroprotective effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive overview for researchers in drug discovery and development.

Chemical Properties and Stereoisomerism

3-amino-2-hydroxy-4-phenylbutanoic acid is a multifaceted molecule with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of approximately 195.22 g/mol . The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific stereoconfiguration is crucial for its biological activity and its utility as a synthon in complex molecule synthesis. For instance, the (2S,3R) and (2S,3S) isomers are key components of various bioactive compounds, including the naturally occurring aminopeptidase inhibitor, bestatin.

Table 1: Physicochemical Properties of 3-amino-2-hydroxy-4-phenylbutanoic acid

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Stereoisomers | (2S,3R), (2R,3S), (2S,3S), (2R,3R) |

| Appearance | Typically a white solid |

Synthesis of AHPA Stereoisomers

The stereoselective synthesis of AHPA is a key challenge and a focus of significant research. Various strategies have been developed to control the absolute configuration at the C2 and C3 centers.

Synthesis from Chiral Precursors

One common approach involves the use of enantiomerically pure starting materials, such as sugars. For example, the (2R,3S)- and (2R,3R)- stereoisomers of AHPA can be synthesized from D-glucono-δ-lactone[1]. This method leverages the existing stereocenters in the sugar backbone to establish the desired stereochemistry in the final product. The synthesis typically involves a series of protection, activation, and stereospecific functional group transformations.

Enolate Hydroxylation

Another reported method for the synthesis of N-protected (2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids involves the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate[2]. This reaction utilizes an oxodiperoxymolybdenum(pyridine)(hexamethyl phosphoric triamide) complex (MoOPH) as the hydroxylating agent.

General Experimental Protocol Outline for Synthesis from D-Glucono-δ-lactone (Conceptual)

The following is a generalized workflow based on literature descriptions for the synthesis of AHPA from a chiral sugar precursor. Specific reagents, conditions, and yields would need to be optimized based on the desired stereoisomer and specific literature procedures.

Caption: Conceptual workflow for the synthesis of AHPA from a sugar precursor.

Biological Activities and Applications

AHPA and its derivatives have garnered significant interest due to their diverse biological activities.

Enkephalinase Inhibition

Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid are known inhibitors of enkephalinases (neprilysin and aminopeptidases), enzymes responsible for the degradation of endogenous opioid peptides called enkephalins[3]. By inhibiting these enzymes, AHPA derivatives can potentiate and prolong the analgesic and other physiological effects of enkephalins. Bestatin, a dipeptide containing a (2S,3R)-AHPA moiety, is a potent inhibitor of several aminopeptidases.

Table 2: Inhibitory Activity of Bestatin and Related Compounds

| Compound | Target Enzyme | IC₅₀ / Kᵢ (nM) |

| Bestatin | Leucine Aminopeptidase | 20 (IC₅₀) |

| Bestatin | Aminopeptidase B | 60 (IC₅₀) |

| Phebestin | P. falciparum Aminopeptidase (3D7) | 157.90 (IC₅₀)[4] |

| Phebestin | P. falciparum Aminopeptidase (K1) | 268.17 (IC₅₀)[4] |

The mechanism of enkephalinase inhibition involves the interaction of the inhibitor with the active site of the enzyme, preventing the binding and subsequent cleavage of enkephalins[3]. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their signaling through opioid receptors.

Caption: Enkephalin signaling pathway and the inhibitory action of AHPA derivatives.

Component of HIV Protease Inhibitors

AHPA is a crucial structural component in a class of peptidomimetic inhibitors targeting the human immunodeficiency virus (HIV) protease[5][6]. This viral enzyme is essential for the maturation of infectious HIV particles. AHPA-containing inhibitors are designed to mimic the transition state of the natural substrate of the HIV protease, thereby binding to the active site with high affinity and blocking its function[7][8]. The development of potent and selective HIV protease inhibitors containing AHPA has been a significant advancement in antiretroviral therapy.

Caption: Inhibition of HIV protease by AHPA-containing peptidomimetics.

Potential Neuroprotective Effects

While direct evidence for the neuroprotective effects of AHPA is still emerging, related amino acid derivatives have shown promise in this area[9][10]. The proposed mechanisms for neuroprotection by amino acid derivatives include the modulation of excitatory amino acid transporters and antiglutamatergic actions[10][11][12][13]. Given the structural similarities, it is plausible that AHPA derivatives could also exhibit neuroprotective properties, representing a potential avenue for future research in the context of neurodegenerative diseases.

Experimental Protocols

Conceptual Protocol for Enkephalinase Inhibition Assay

This conceptual protocol outlines the key steps for assessing the inhibitory activity of AHPA derivatives against enkephalinases.

-

Enzyme and Substrate Preparation:

-

Obtain or purify the target enkephalinase (e.g., neprilysin).

-

Prepare a stock solution of the substrate, Met-enkephalin, in an appropriate buffer.

-

-

Inhibitor Preparation:

-

Dissolve the AHPA derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare a series of dilutions of the inhibitor to determine the IC₅₀ value.

-

-

Assay Procedure:

-

In a microplate or reaction tube, combine the enzyme solution and the inhibitor at various concentrations.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for binding.

-

Initiate the reaction by adding the Met-enkephalin substrate.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Stop the reaction (e.g., by adding acid or a specific inhibitor).

-

-

Detection and Analysis:

-

Quantify the amount of undigested Met-enkephalin or one of its cleavage products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a fluorescent-based assay.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Caption: General workflow for an enkephalinase inhibition assay.

Conclusion and Future Directions

3-amino-2-hydroxy-4-phenylbutanoic acid is a valuable chiral building block with significant applications in medicinal chemistry. Its stereoisomers are integral to the design of potent enkephalinase and HIV protease inhibitors. While the synthesis and biological activities of complex AHPA-containing molecules are well-documented, further research into the specific pharmacological properties of the core AHPA molecule and its simpler derivatives is warranted. In particular, a more detailed investigation into its potential neuroprotective effects could open up new therapeutic avenues. The development of more efficient and scalable stereoselective synthetic routes will also be crucial for advancing the use of AHPA in drug discovery.

References

- 1. bkcs.kchem.org [bkcs.kchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV protease and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid: Application Notes and Protocols

(R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is a vital chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1][2][3] The high demand for enantiomerically pure (R)-HPBA has spurred the development of efficient and highly selective enzymatic methods for its production. These biocatalytic approaches offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-HPBA, intended for researchers, scientists, and professionals in drug development. The primary enzymatic route involves the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA).

Method 1: Coupled D-Lactate Dehydrogenase and Formate Dehydrogenase System

A highly efficient method for the production of (R)-HPBA utilizes a whole-cell biocatalyst co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH).[1][4][5] The d-nLDH variant (Y52L/F299Y from Lactobacillus bulgaricus) catalyzes the stereoselective reduction of OPBA to (R)-HPBA, while FDH facilitates the regeneration of the essential cofactor NADH using formate as a co-substrate.[1][5]

Experimental Protocol

1. Biocatalyst Preparation:

-

A recombinant Escherichia coli strain (e.g., BL21 (DE3)) is engineered to co-express the mutant d-nLDH (Y52L/F299Y) and FDH.[1]

-

Cultivate the recombinant E. coli in a suitable growth medium (e.g., LB medium with appropriate antibiotics) with shaking at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM and continue cultivation at a lower temperature (e.g., 25°C) for several hours.

-

Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to obtain the whole-cell biocatalyst. The resulting cell paste is quantified as dry cell weight (DCW).[3]

2. Biotransformation Reaction:

-

Prepare the reaction mixture in a suitable vessel. The mixture should contain:

-

Maintain the reaction at a constant temperature (e.g., 37°C) with agitation.[3]

-

Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of OPBA and (R)-HPBA using High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (ee) of the product should be determined using chiral HPLC.[3]

3. Product Isolation and Analysis:

-

After the reaction is complete, remove the biocatalyst by centrifugation or filtration.

-

The supernatant containing the product can be further purified if necessary.

-

Analyze the final product concentration and enantiomeric excess using HPLC.

Data Presentation

| Parameter | Value | Reference |

| Biocatalyst | Whole cells of E. coli co-expressing d-nLDHY52L/F299Y and FDH | [1][4] |

| Substrate (OPBA) Concentration | 73.4 mM | [1][3][4] |

| Product ((R)-HPBA) Concentration | 71.8 mM | [1][3][4] |

| Enantiomeric Excess (ee) | >99% | [1][3][4] |

| Reaction Time | 90 minutes | [1][3][4] |

| Productivity | 47.9 mM h⁻¹ | [1][3][4] |

| pH | 6.5 | [3] |

| Temperature | 37°C | [3] |

| Biocatalyst Concentration | 6 g DCW L⁻¹ | [3] |

Workflow Diagram

Caption: Coupled enzyme system for (R)-HPBA synthesis.

Method 2: Carbonyl Reductase with Glucose Dehydrogenase for (R)-HPBE Synthesis

An alternative and highly efficient route involves the synthesis of the ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), which is a direct precursor that can be subsequently hydrolyzed to (R)-HPBA.[2][6] This method often employs a carbonyl reductase (CpCR) for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), coupled with a glucose dehydrogenase (GDH) for the regeneration of the NADPH cofactor.[6]

Experimental Protocol

1. Biocatalyst Preparation:

-

Construct a recombinant E. coli strain that co-expresses the desired carbonyl reductase and glucose dehydrogenase. A fusion protein of GDH and CpCR can enhance stability and catalytic activity.[6]

-